molecular formula C46H58N4O4 B11522747 N~4~,N~4~'-benzene-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide)

N~4~,N~4~'-benzene-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide)

Cat. No.: B11522747
M. Wt: 731.0 g/mol
InChI Key: ZDEMKSLKHBEAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~,N~4~'-benzene-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its benzene-1,2-diyl core, which is flanked by N,N-dicyclohexylbenzene-1,4-dicarboxamide groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of N4,N~4~'-benzene-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) typically involves the reaction of benzene-1,2-diamine with N,N-dicyclohexylbenzene-1,4-dicarboxylic acid chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N~4~,N~4~'-benzene-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups within the molecule. Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~4~,N~4~'-benzene-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and binding affinities in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a scaffold for designing bioactive molecules.

    Industry: The compound is used in the development of high-performance materials, such as advanced polymers and coatings, due to its stability and specific chemical properties.

Mechanism of Action

The mechanism of action of N4,N~4~'-benzene-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the benzene-1,2-diyl core can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect cellular processes, making the compound a valuable tool for studying molecular mechanisms in biological systems.

Comparison with Similar Compounds

N~4~,N~4~'-benzene-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) can be compared with other similar compounds, such as:

    N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has a similar core structure but different substituents, leading to variations in its chemical and physical properties.

    N,N,N’,N’-tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine: This compound features different functional groups, resulting in distinct reactivity and applications

Properties

Molecular Formula

C46H58N4O4

Molecular Weight

731.0 g/mol

IUPAC Name

4-N,4-N-dicyclohexyl-1-N-[2-[[4-(dicyclohexylcarbamoyl)benzoyl]amino]phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C46H58N4O4/c51-43(33-25-29-35(30-26-33)45(53)49(37-15-5-1-6-16-37)38-17-7-2-8-18-38)47-41-23-13-14-24-42(41)48-44(52)34-27-31-36(32-28-34)46(54)50(39-19-9-3-10-20-39)40-21-11-4-12-22-40/h13-14,23-32,37-40H,1-12,15-22H2,(H,47,51)(H,48,52)

InChI Key

ZDEMKSLKHBEAKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4NC(=O)C5=CC=C(C=C5)C(=O)N(C6CCCCC6)C7CCCCC7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.